molecular formula C16H15N3 B12640723 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine

1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine

Cat. No.: B12640723
M. Wt: 249.31 g/mol
InChI Key: RAYCPDNBHPPSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine is a synthetic quinoline derivative intended for research and development purposes. Quinoline scaffolds, particularly those incorporating a pyridyl subunit, are of significant interest in medicinal chemistry and chemical biology for their potential as key intermediates in the synthesis of pharmacologically active molecules . Researchers are exploring similar compounds for their ability to act as efflux pump inhibitors (EPIs) in combating antimicrobial resistance (AMR). For instance, certain 2-phenylquinoline analogs have demonstrated potent activity as NorA efflux pump inhibitors in Staphylococcus aureus , effectively reversing bacterial resistance to fluoroquinolone antibiotics like ciprofloxacin . This suggests potential application areas for this compound in developing novel antimicrobial adjuvants. The structure-activity relationship (SAR) of quinoline-based EPIs indicates that modifications on the quinoline core and the pendant aryl moieties are critical for optimizing potency and selectivity . As a research chemical, this compound represents a valuable building block for SAR studies and the exploration of new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

1-(4-pyridin-2-ylquinolin-3-yl)ethanamine

InChI

InChI=1S/C16H15N3/c1-11(17)13-10-19-14-7-3-2-6-12(14)16(13)15-8-4-5-9-18-15/h2-11H,17H2,1H3

InChI Key

RAYCPDNBHPPSLL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C2=CC=CC=C2N=C1)C3=CC=CC=N3)N

Origin of Product

United States

Preparation Methods

Formation of Quinoline Ring

The initial step often involves the formation of the quinoline ring, which serves as the backbone for further modifications. Common methods include:

  • Cyclization from Aniline Derivatives : Anilines can be reacted with appropriate carbonyl compounds under acidic conditions to form quinoline derivatives. This method is advantageous due to its straightforward nature and good yields.

Substitution Reactions

Once the quinoline core is established, substitution reactions are employed to introduce the pyridine and ethanamine groups:

  • Pyridine Introduction : The introduction of a pyridine moiety can be achieved through nucleophilic substitution reactions where a pyridine derivative reacts with an activated quinoline intermediate. This step often requires careful control of reaction conditions to avoid side reactions.

  • Ethanamine Side Chain Addition : The final step typically involves the addition of an ethanamine group. This can be accomplished via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of reducing agents such as sodium cyanoborohydride or lithium aluminum hydride.

Alternative Synthetic Routes

Several alternative synthetic routes have been explored in recent literature:

  • Palladium-Catalyzed Reactions : These methods utilize palladium catalysts to facilitate cross-coupling reactions that can efficiently form carbon-nitrogen bonds, crucial for constructing the target compound.

  • Green Chemistry Approaches : Recent studies have emphasized environmentally friendly synthesis methods that minimize waste and use non-toxic solvents. For instance, one study reported a catalyst-free reaction involving diketene and primary amines, demonstrating excellent yields while adhering to green chemistry principles.

The biological activity of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine has garnered interest due to its potential interactions with various molecular targets. Compounds with similar structures have shown promise in therapeutic areas such as anticancer and anti-inflammatory treatments.

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy of this compound. Research indicates that modifications to either the pyridine or quinoline components can significantly influence biological activity.

Chemical Reactions Analysis

1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides and pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives of the quinoline and pyridine rings.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Mechanism of Action
The compound has been identified as a potential inhibitor of key kinases involved in cancer progression, such as PIM-1 and c-KIT. PIM kinases are implicated in chemotherapy resistance and tumor growth, making them attractive targets for therapeutic intervention .

Case Studies
Recent studies have demonstrated that pyridine-quinoline hybrids exhibit potent inhibitory effects against PIM-1 kinase, leading to increased apoptosis in cancer cell lines. For instance, compounds designed with similar structures showed significant antitumor activity in xenograft models of leukemia and breast cancer .

Data Table: Anticancer Activity of Pyridine-Quinoline Derivatives

Compound IDTarget KinaseIC50 (nM)Cell Line TestedActivity
5bPIM-150PC-3 (prostate cancer)Inhibitory
13aPIM-125MV4;11 (leukemia)Inhibitory
14ac-KIT30GISTInhibitory

Antiviral Activity

Biological Evaluation
Quinoline derivatives, including those similar to 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine, have shown antiviral properties against various viruses such as HIV and Zika virus. The mechanism often involves interference with viral replication processes .

Data Table: Antiviral Efficacy of Quinoline Derivatives

Compound IDVirus TypeEC50 (µM)Mechanism of Action
34Zika Virus0.5Inhibition of viral entry
33HIV0.2Reverse transcriptase inhibition

Antimicrobial Activity

Research Findings
The compound has also been evaluated for its antimicrobial properties. Studies indicate that quinoline derivatives can exhibit significant activity against various bacterial strains, enhancing their potential as therapeutic agents .

Case Study Example
A study highlighted the synthesis of pyridine salts derived from quinolines that demonstrated effective antimicrobial activity against E. coli and Staphylococcus aureus, suggesting a broad-spectrum potential for these compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Research indicates that modifications on the quinoline ring can significantly alter biological activity.

Key Findings from SAR Studies

  • Substituents at specific positions on the pyridine or quinoline rings enhance binding affinity to target proteins.
  • Electron-withdrawing groups generally increase potency against kinases involved in cancer progression.

Mechanism of Action

The mechanism of action of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to downstream effects on cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Modifications Biological/Physicochemical Notes References
1-(quinolin-3-yl)methanamine C₁₀H₁₀N₂ 158.20 Not provided Methanamine group at quinolin-3-yl Non-polymer; potential ligand in protein interactions
1-(Pyridin-2-yl)ethanamine C₇H₁₀N₂ 122.17 42088-91-5 Ethanamine at pyridin-2-yl Commercial availability; used in ligand synthesis
1-(8-Chloro-4-(pyridin-2-yl)quinolin-3-yl)ethanamine C₁₆H₁₃ClN₃ 282.75 Not provided Chloro substitution at quinoline-8 position Increased lipophilicity; under pharmacological evaluation
2-(Pyridin-2-yl)ethanamine C₇H₁₀N₂ 122.17 2706-56-1 Ethanamine at pyridin-2-yl Common building block for D3 receptor ligands
(R)-1-(Pyridin-3-yl)ethanamine C₇H₁₀N₂ 122.17 179323-60-5 Stereospecific R-configuration at ethanamine Chiral intermediate in drug synthesis
1-(3-(2,4,6-Trimethoxybenzoyl)propyl)pyrrolidinium chloride C₂₀H₂₇ClN₂O₄ 406.89 Not provided Trimethoxybenzoyl-pyrrolidinium complex Ionic liquid; solubility enhancer

Key Structural Differences and Implications

Stereochemistry :

  • Enantiomers such as (R)-1-(Pyridin-3-yl)ethanamine highlight the importance of chirality in receptor binding. The target compound’s stereochemistry (if chiral) could significantly affect its pharmacological profile .

Biological Activity

1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine, a compound featuring a quinoline core with a pyridine moiety, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by a quinoline ring system substituted with a pyridine group at the 4-position and an ethanamine functional group. This unique arrangement is believed to enhance its biological activity by facilitating interactions with various biological targets.

Property Value
Molecular FormulaC15H14N2
Molecular Weight226.28 g/mol
StructureChemical Structure

Anticancer Properties

Numerous studies have investigated the anticancer potential of quinoline derivatives, including this compound. Quinoline-based compounds are known for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Caspase Activation : Certain derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways. For instance, compounds similar to this compound demonstrated significant caspase 3/7 activation in HepG-2 liver cancer cells, leading to apoptosis rates exceeding 66% .
  • Kinase Inhibition : The compound has been explored as a potential inhibitor of PIM kinases, which are implicated in cancer cell survival and proliferation. Some studies reported that quinoline-pyridine hybrids exhibited competitive inhibition against PIM kinases, enhancing their anticancer efficacy .

Neuroprotective Effects

Research indicates that quinoline derivatives may also possess neuroprotective properties. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting a potential role in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound interacts with various enzymes involved in cell signaling pathways, particularly those associated with cancer progression.
  • Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in malignant cells.
  • Modulation of Protein Interactions : The structural features allow for strong interactions with target proteins, enhancing binding affinity and specificity.

Case Study 1: Anticancer Activity

A study focusing on the antiproliferative effects of quinoline derivatives found that compounds similar to this compound exhibited IC50 values ranging from 0.98 µM to 1.28 µM against various cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells . These results highlight the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Neuroprotection

In another investigation, derivatives were tested for their neuroprotective effects against oxidative stress-induced cell death in neuronal cultures. Results indicated that certain modifications to the quinoline structure improved protective efficacy by up to 40% compared to untreated controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.